2,5-bis[3,5-bis(trifluoromethyl)phenyl]terephthalaldehyde
Overview
Description
2,5-bis[3,5-bis(trifluoromethyl)phenyl]terephthalaldehyde is a useful research compound. Its molecular formula is C24H10F12O2 and its molecular weight is 558.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Material Properties
Liquid Crystal Formation
The synthesis of 4,4''-dialkyl- and 4,4''-alkoxyalkyl-1,1':4',1''-terphenyls with difluoro substituents, related to the target compound, has been used to produce low-melting liquid crystals. These compounds are valuable for ferroelectric systems and nematic character, making them useful for ECB devices (Gray, Hird, Lacey, & Toyne, 1989).
Organic Synthesis
The preparation of 2,2-Bis(trifluoromethyl)-1,3-heterocycles from compounds like 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane indicates the potential of the target compound in the synthesis of heterocyclic compounds, which are important in various chemical processes (Kitazume & Ishikawa, 1974).
Crystal Structure Analysis
Research into compounds like 2,3,5,6-Tetrakis(trifluoromethyl)terephthaloyl difluoride, which shares structural similarities with the target compound, has provided insights into crystal structures, revealing distortions and rotations due to bulky CF3 groups (Baenziger, Burton, & Tortelli, 1995).
Catalytic Applications
Catalysis in Mannich Reactions
Sodium tetrakis(3,5-trifluoromethylphenyl)borate, a compound related to the target molecule, has demonstrated efficiency in catalyzing Mannich-type reactions in water, indicating potential catalytic applications for similar compounds (Chang, Liao, & Liu, 2006).
Extraction of Cations
Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, structurally related to the target compound, has shown high lipophilicity and durability against acid and oxidants, making it a stable anionic agent for the solvent-extraction of cations (Nishida, Takada, Yoshimura, Sonoda, & Kobayashi, 1984).
Organic Electronics
- Phosphorescence OLEDs: Novel carbazole-based compounds with structural elements similar to the target compound have been designed for use as host materials in phosphorescence OLEDs. These compounds, through their fluorophenylene components, show potential for tuning photophysical and optoelectronic properties (Xie & Liu, 2018).
Properties
IUPAC Name |
2,5-bis[3,5-bis(trifluoromethyl)phenyl]terephthalaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H10F12O2/c25-21(26,27)15-1-11(2-16(7-15)22(28,29)30)19-5-14(10-38)20(6-13(19)9-37)12-3-17(23(31,32)33)8-18(4-12)24(34,35)36/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNFGEBCRHWGIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=C(C=C2C=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H10F12O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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